Lipophilicity (LogP) Comparison
The 2,6-dimethyl substitution increases lipophilicity by more than two log units relative to unsubstituted 4-(aminomethyl)pyridine. The target compound exhibits a LogP of 1.86, while the unsubstituted analog has a LogP of –0.38 . This ~2.24 log unit difference translates to a ~170‑fold increase in octanol/water partition coefficient, indicating substantially higher membrane permeability and better suitability for CNS‑targeted or intracellular applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.85740 (BOC Sciences) / 1.15714 (ChemScene) / 0.60 (Hit2Lead) |
| Comparator Or Baseline | 4-(Aminomethyl)pyridine (CAS 3731-53-1): LogP = –0.38 |
| Quantified Difference | Δ LogP ≈ +2.24 (minimum difference across target data sources) |
| Conditions | Calculated LogP values from vendor technical datasheets (ACD/Labs or similar algorithm) |
Why This Matters
Higher LogP directly correlates with improved passive diffusion across biological membranes, making the 2,6-dimethyl derivative a preferred scaffold for medicinal chemistry programs targeting intracellular or CNS enzymes.
